molecular formula C20H12Cl12 B565051 Fireshield C3 CAS No. 13560-90-2

Fireshield C3

Cat. No.: B565051
CAS No.: 13560-90-2
M. Wt: 677.716
InChI Key: COOHPPAZRZIWHM-UHFFFAOYSA-N
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Description

Fireshield C3, with the chemical formula C20H12Cl12 and a molecular weight of 677.75, is a flame retardant compound commonly applied to plastics . It is known for its high efficacy in providing fire protection, making it a valuable component in various industrial applications.

Preparation Methods

Fireshield C3 is synthesized through a series of chemical reactions involving chlorination and other processes. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced industrially in large quantities to meet the demand for fire retardant materials .

Chemical Reactions Analysis

Fireshield C3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fireshield C3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Fireshield C3 exerts its flame retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing heat transfer. The molecular targets and pathways involved in this process include the decomposition of this compound into non-combustible gases and the formation of a stable char residue .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5,6,7,13,14,15,16,19,19,20,20-dodecachloroheptacyclo[9.6.1.14,7.113,16.02,10.03,8.012,17]icosa-5,14-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl12/c21-11-12(22)18(28)10-6(15(11,25)19(18,29)30)2-3-4-1-5(7(3)10)9-8(4)16(26)13(23)14(24)17(9,27)20(16,31)32/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOHPPAZRZIWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C(C3C1C5C2C6(C(=C(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl)C7(C(=C(C4(C7(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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